Technical Guide: Chemical Structure & Profiling of N,O-Desmethylene O1-Ethyl Marbofloxacin (Impurity E)
This guide provides an in-depth technical analysis of N,O-Desmethylene O1-Ethyl Marbofloxacin , formally identified in pharmaceutical impurity profiling as Marbofloxacin Impurity E . Executive Summary & Identity N,O-Desm...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of N,O-Desmethylene O1-Ethyl Marbofloxacin , formally identified in pharmaceutical impurity profiling as Marbofloxacin Impurity E .
Executive Summary & Identity
N,O-Desmethylene O1-Ethyl Marbofloxacin (CAS: 2249835-04-7) is a critical process-related impurity and degradation product of the veterinary fluoroquinolone antibiotic, Marbofloxacin.[1] Chemically, it represents a "ring-opened" analog where the characteristic fused oxadiazine ring of Marbofloxacin has been cleaved (desmethylene) and subsequently ethylated at the phenolic position (O1-ethyl).
Monitoring this specific impurity is a mandatory compliance requirement under ICH Q3A(R2) and VICH GL10 guidelines for veterinary medicinal products, as its presence indicates specific deviations in synthesis parameters or storage stability issues (solvolysis).
Cleavage of the N-C-O methylene bridge; Ethylation of C8-Oxygen.[2][3]
Structural Elucidation & Mechanism of Formation
The Structural Divergence
Marbofloxacin is distinguished by a tricyclic structure featuring a [1,3,4]oxadiazino[6,5,4-ij]quinoline core.[4] The stability of the molecule relies on the methylene bridge (–CH₂–) connecting the N1-methylamino nitrogen and the C8-oxygen.
In Impurity E , this bridge is absent ("Desmethylene").
Ring Opening: The oxadiazine ring is cleaved.
N-Terminus: The nitrogen at position 1 (N1) retains the methyl group but becomes a secondary amine substituent: 1-(methylamino) .
O-Terminus: The oxygen at position 8 (C8), originally part of the ether bridge, is alkylated with an ethyl group: 8-Ethoxy .
Mechanistic Pathway Visualization
The formation of Impurity E typically occurs via two pathways:
Pathway A (Process): Failure of the ring-closure step during synthesis, particularly if an ethyl-containing intermediate (e.g., an ethyl ester precursor) reacts incompletely or undergoes side-reaction alkylation.
Pathway B (Degradation): Acid-catalyzed solvolysis of Marbofloxacin in the presence of ethanol (common in formulation or extraction), leading to ring opening and trans-etherification.
Figure 1: Mechanistic pathway showing the transformation from Marbofloxacin to Impurity E via ring opening and ethylation.
Analytical Profiling Protocol
To accurately quantify this impurity, standard UV-HPLC is often insufficient due to the spectral similarity between the parent and the impurity. The following LC-MS/MS Protocol is the gold standard for specific identification.
Experimental Methodology: LC-MS/MS Identification
Objective: Isolate and confirm N,O-Desmethylene O1-Ethyl Marbofloxacin in a bulk drug substance.
Reagents & System
Instrument: UHPLC coupled with Q-TOF or Triple Quadrupole MS.
Stationary Phase: C18 Reverse Phase Column (e.g., 150 mm x 2.1 mm, 1.7 µm). High carbon load recommended for separating the ethylated impurity from the polar parent.
Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).
Relative Retention Time (RRT): Impurity E is significantly more hydrophobic than Marbofloxacin due to the O-Ethyl group replacing the polar cyclic ether bridge. Expect an RRT of ~1.2 to 1.4 relative to Marbofloxacin.
Specificity Check: The mass shift of +16 Da (approx) relative to Marbofloxacin (362.4 vs 378.4) confirms the addition of Carbon/Hydrogen atoms consistent with ring opening (+2H) and ethylation (+C2H5) minus the lost methylene bridge (-CH2).
Calculation: Marbofloxacin (C17H19FN4O4) -> Remove CH2 (+2H for ring open) -> Add Ethyl (C2H5) - H = Net change C18H23FN4O4.
Regulatory & Toxicological Context
ICH/VICH Thresholds
Under VICH GL10 (Impurities in New Veterinary Drug Substances), Impurity E must be reported if it exceeds the following thresholds:
Reporting Threshold: >0.10%
Identification Threshold: >0.20% (requires structural characterization as provided here).
The "Desmethylene" modification disrupts the planarity of the tricyclic system.
Antibacterial Potency: The tricyclic ring in Marbofloxacin contributes to its high bioavailability and half-life. Opening this ring (Impurity E) generally reduces antibacterial potency against Pasteurella and E. coli strains.
Toxicity: While acute toxicity data is specific to the impurity, the formation of a free secondary amine (1-methylamino) and an ethoxy ether alters the lipophilicity (LogP), potentially affecting tissue distribution.
Synthesis Workflow for Reference Standard
Note: This workflow describes the logical synthetic approach for generating the impurity as a reference standard for QC testing.
Figure 2: Logical synthesis workflow for generating Marbofloxacin Impurity E reference material.
References
PubChem. (2025).[5] Marbofloxacin Impurity D (and related Desmethylene analogs).[5] National Library of Medicine.[5] [Link][5]
European Pharmacopoeia (Ph. Eur.). (2024). Monograph: Marbofloxacin for Veterinary Use.[3][4][6] European Directorate for the Quality of Medicines. [Link]
VICH GL10(R). (2007). Impurities in New Veterinary Drug Substances. European Medicines Agency. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Toxicity Profile of N,O-Desmethylene O1-Ethyl Marbofloxacin (Marbofloxacin Impurity E)
Content Type: Technical Assessment & Characterization Guide
Audience: Pharmaceutical Researchers, Toxicologists, and CMC (Chemistry, Manufacturing, and Controls) Scientists.[1][2][3]
Executive Summary
N,O-Desmethylene O1-Ethyl Marbofloxacin (identified as Impurity E in European Pharmacopoeia, CAS 2249835-04-7 ) represents a significant structural deviation from its parent compound, Marbofloxacin.[1][2][3] Unlike Marbofloxacin, which possesses a rigid tricyclic [1,3,4]oxadiazino[6,5,4-ij]quinoline core, Impurity E exhibits an opened oxadiazine ring.[1][2][3] This structural degradation results in two critical functionalities: an 8-ethoxy substituent and a 1-(methylamino) moiety.[1][2][3]
From a toxicological perspective, this impurity acts as a structural alert .[1][2][3] The exposure of the hydrazine-like 1-(methylamino) group raises immediate concerns regarding genotoxicity (mutagenicity) that may exceed the baseline risk of the parent fluoroquinolone.[1][2] This guide outlines the mechanism of toxicity, comparative Structure-Activity Relationships (SAR), and the mandatory experimental workflows for qualification under ICH M7 and ICH Q3A/B guidelines.[1][2][3]
Chemical Identity & Structural Analysis[1][2][4][5][6]
To understand the toxicity profile, one must first deconstruct the structural divergence from the parent API (Active Pharmaceutical Ingredient).[1][2]
Comparative Structure[1]
Parent (Marbofloxacin): Characterized by a fused oxadiazine ring bridging the N1 and C8 positions.[1][2] This bridge locks the molecule in a planar conformation, essential for DNA gyrase binding and reducing photoreactivity.[1][2][3]
) is excised. The oxygen at C8 is ethylated (), and the nitrogen at N1 remains as a methylamino group ().[1][2][3]
Visualization of Structural Divergence
The following diagram illustrates the structural relationship and the ring-opening event that generates Impurity E.
Figure 1: Structural genesis of Impurity E, highlighting the critical pharmacophore changes.[1][2][3]
Toxicological Risk Assessment (SAR & In Silico)
Genotoxicity (Critical Alert)
The most significant risk associated with Impurity E is the 1-(methylamino) substituent.[1][2]
Mechanism: In Marbofloxacin, the N-N bond is constrained within a stable ring.[1][2][3] In Impurity E, this becomes an exocyclic hydrazine-like moiety (
Ashby-Tennant Alert: Hydrazine derivatives are classical structural alerts for mutagenicity.[1][2][3] They can undergo metabolic activation to form alkylating agents that react with DNA bases (guanine alkylation).[1][2][3]
Prediction: Unlike Marbofloxacin (which is generally non-mutagenic in Ames tests), Impurity E has a high probability of triggering a positive Ames test response, specifically in strains sensitive to frameshift mutations (TA1537) or base-pair substitutions (TA100) with metabolic activation (S9).[1][2][3]
Phototoxicity
Fluoroquinolones are known phototoxins.[1][2][3] The phototoxicity is heavily influenced by the substituent at position 8.[1][5]
Parent (Bridged): Moderate photostability due to ring constraints.[1][2][3]
Impurity E (8-Ethoxy): Alkoxy groups at position 8 (like in Moxifloxacin/Gatifloxacin) generally reduce phototoxicity compared to an 8-Fluoro or 8-H substituent.[1][2][3] The electron-donating ethoxy group stabilizes the excited state, reducing the generation of reactive oxygen species (ROS).[1][2]
Verdict: Impurity E likely exhibits lower phototoxicity than Marbofloxacin, but this does not mitigate the genotoxicity risk.[1][3]
Cardiotoxicity (hERG Inhibition)
The 8-alkoxy substitution increases lipophilicity (LogP).[1][2][3]
Mechanism: hERG channel blockade is correlated with lipophilicity and basicity.[1][2][3] The 1-(methylamino) group alters the pKa of the quinolone core.[1][2]
Risk: Higher lipophilicity often correlates with increased hERG affinity.[1][2][3] Impurity E should be flagged for Class 3 antiarrhythmic potential (QT prolongation) in early screening.[1][2][3]
Experimental Protocols for Characterization
Since specific public toxicological data for Impurity E is scarce, the following self-validating workflows are required to establish its profile.
Protocol 1: Isolation & Structural Confirmation
Before toxicity testing, the impurity must be isolated with >95% purity.[1]
Synthesis: React 1-(methylamino)-6,7,8-trifluoro-4-oxo-quinoline intermediate with ethyl bromide (O-alkylation) followed by N-methylpiperazine substitution.
1H-NMR: Confirm triplet at ~1.4 ppm and quartet at ~4.2 ppm (Ethoxy group).[1][2][3]
MS: Confirm [M+H]+ m/z 379.4 (Calculated for C18H23FN4O4).
Protocol 2: Modified Ames Test (Genotoxicity)
Standard Ames may produce false negatives if the hydrazine moiety is metabolically unstable.[1][2]
Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[1][2][3]
Pre-Incubation Method: Use the pre-incubation modification (20 min at 37°C) rather than plate incorporation. This maximizes the interaction between the test article and the S9 metabolic activation system.[1]
Cofactors: Ensure Hamster Liver S9 is used alongside Rat Liver S9, as hydrazines sometimes require specific oxidative activation pathways more prevalent in hamster species.
Protocol 3: Comparative Cytotoxicity (MTT Assay)
Cell Line: HepG2 (Liver) and HEK293 (Kidney) – primary targets for fluoroquinolone accumulation.[1][2][3]
Dosing: 0.1, 1, 10, 100, 1000 µM of Impurity E vs. Marbofloxacin.
Readout: Calculate IC50.
Interpretation: If Impurity E IC50 < 0.5x Marbofloxacin IC50, it is considered a "high potency" impurity requiring tighter limits (below 0.15% threshold).[1][2][3]
Must be controlled to TTC levels if Ames (+).[1][2]
Regulatory Qualification Workflow (ICH M7)[1][2]
The following decision tree illustrates the mandatory steps for qualifying Impurity E in a drug substance.
Figure 2: ICH M7 Qualification workflow for Marbofloxacin Impurity E.
References
European Directorate for the Quality of Medicines (EDQM). Marbofloxacin Impurity E (N,O-Desmethylene O1-Ethyl Marbofloxacin).[1][2][3] Reference Standard Catalogue.[1][2][3] Link
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][3] (2017).[1][2][3] Link
Appelbaum, P. C., & Hunter, P. A. (2000).[1][2][3] The fluoroquinolone antibacterials: past, present and future perspectives.[1][2][3] International Journal of Antimicrobial Agents.[1][3] Link
Daicel Pharma Standards. Marbofloxacin Impurity E - Structure and CAS 2249835-04-7.[1][2][3]Link[1][2]
Ashby, J., & Tennant, R. W. (1991).[1][2][3] Definitive relationships among chemical structure, carcinogenicity and mutagenicity for 301 chemicals tested by the U.S. NTP.[1][2][3] Mutation Research.[1][2][3] (Foundational text on Hydrazine alerts).
Technical Guide: Physical and Chemical Properties of Marbofloxacin Impurities
The Physical and Chemical Properties of Marbofloxacin Impurities guide is structured below. Executive Summary Marbofloxacin (C₁₇H₁₉FN₄O₄) is a third-generation synthetic fluoroquinolone antibiotic developed exclusively f...
Author: BenchChem Technical Support Team. Date: February 2026
The Physical and Chemical Properties of Marbofloxacin Impurities guide is structured below.
Executive Summary
Marbofloxacin (C₁₇H₁₉FN₄O₄) is a third-generation synthetic fluoroquinolone antibiotic developed exclusively for veterinary medicine. Its broad-spectrum bactericidal activity stems from the inhibition of bacterial DNA gyrase and topoisomerase IV. However, the efficacy and safety of Marbofloxacin formulations are contingent upon the rigorous control of its impurities.
This guide provides an in-depth characterization of Marbofloxacin’s critical impurities (EP Impurities A–F). It details their physicochemical properties, formation mechanisms (synthesis vs. degradation), and the analytical protocols required for their detection. Understanding these pathways is essential for establishing robust Quality Control (QC) and stability-indicating methods in compliance with VICH and Pharmacopoeial (EP/USP) standards.
Structural Classification and Origin of Impurities
Marbofloxacin impurities generally arise from two sources: synthetic by-products (incomplete cyclization or side reactions during the formation of the oxadiazine ring) and degradation products (oxidative or photolytic stress).
Impurity Profile Overview
Impurity Name
Common Designation
CAS Number
Molecular Formula
MW ( g/mol )
Origin
Marbofloxacin
API
115550-35-1
C₁₇H₁₉FN₄O₄
362.36
Parent
Impurity A
Desmethylene-despiperazinyl marbofloxacin
115551-40-1
C₁₁H₈F₂N₂O₄
270.19
Synthesis/Degradation
Impurity B
Despiperazinyl marbofloxacin
115551-41-2
C₁₂H₈F₂N₂O₄
282.20
Synthesis Intermediate
Impurity C
Ring-opened ("Seco") impurity
100276-37-7
C₁₆H₁₈F₂N₄O₃
352.34
Hydrolysis
Impurity D
Desmethylene seco-benzoxadiazine
117380-92-4
C₁₆H₁₉FN₄O₄
350.34
Hydrolysis
Impurity F
Marbofloxacin N-oxide
194023-72-8
C₁₇H₁₉FN₄O₅
378.35
Oxidation
Structural Elucidation
Impurity A (The "Core" Fragment): 6,7-difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1][2] This molecule represents the fluoroquinolone core where both the piperazine ring and the oxadiazine bridge have failed to form or have been cleaved.
Impurity B (The Tricyclic Core): 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij][4,1,2]benzoxadiazine-6-carboxylic acid.[3] This is the tricyclic Marbofloxacin structure lacking the piperazine moiety at position 10. It is a key intermediate in the synthesis process.
Impurity C & D (Ring-Opened Variants): These impurities are characterized by the rupture of the oxadiazine ring (the "bridge" between the N1 and C8 positions). Impurity C retains the difluoro substitution pattern, while Impurity D typically involves a defluorination or hydroxylation event alongside ring opening.
Impurity F (N-Oxide): Formed by the oxidation of the tertiary nitrogen on the piperazine ring. This is a common degradation pathway for all fluoroquinolones under oxidative stress.
Physicochemical Characterization
Solubility and pKa
Marbofloxacin is amphoteric, possessing both an acidic group (carboxylic acid) and basic groups (piperazine/oxadiazine nitrogens).
pKa Values:
pKa₁ (Carboxylic Acid): ~5.4
pKa₂ (Piperazine/Amine): ~6.2
Note: The proximity of these pKa values results in a zwitterionic character at neutral pH, leading to minimum solubility (isoelectric point) near pH 6–7.
Solubility Profile:
pH < 4: Highly soluble (Cationic form).
pH > 8: Highly soluble (Anionic form).
Organic Solvents: Slightly soluble in ethanol; freely soluble in methanol (often used for stock solution preparation).
Spectral Properties
UV Absorption: The fluoroquinolone core exhibits strong UV absorption.
λmax: Typically 298 nm (primary analytical wavelength) and 254 nm .
Implication: Impurities A and B, which retain the quinolone chromophore, have similar response factors to the API. Impurity F (N-oxide) may show a slight bathochromic shift due to the change in electron density on the piperazine ring.
Chemical Stability and Degradation Mechanisms
Understanding the causality of degradation is vital for formulation stability.
Photostability (Critical)
Fluoroquinolones are notoriously photosensitive. Upon exposure to UV/VIS light, the oxadiazine ring of Marbofloxacin undergoes homolytic cleavage .
Mechanism: Photo-excitation leads to the generation of radical species, causing the rupture of the N-O bond in the oxadiazine ring. This cascades into the formation of Impurities A, C, and D.
Environmental Impact: In aqueous environments, this photodegradation is rapid (t½ < 1 hour in sunlight).
Oxidative Stress
Mechanism: Reaction with peroxides or singlet oxygen targets the most electron-rich site: the distal nitrogen of the piperazine ring.
Product:Impurity F (N-oxide) .
Control: Formulations must be protected from oxidizing agents and headspace oxygen.
Hydrolysis (Acid/Base)
Mechanism: Extreme pH conditions attack the oxadiazine bridge.
Acidic Conditions: Favor the formation of Impurity C (seco-acid derivatives).
Basic Conditions: Can lead to decarboxylation (loss of CO₂) or further ring opening.
Degradation Pathway Diagram
Caption: Figure 1. Degradation pathways of Marbofloxacin showing oxidative (Imp F), hydrolytic (Imp C/D), and photolytic (Imp A) routes.
Analytical Protocols and Methodologies
To ensure scientific integrity, the following protocols are designed to be self-validating.
HPLC Method for Impurity Profiling
This method separates polar impurities (A, D) from the hydrophobic parent and late-eluting impurities.
Column: C18 Reverse Phase (e.g., Inertsil ODS-3 or VertiSep W), 150 mm × 4.6 mm, 5 µm.[4]
Mobile Phase A: Phosphate Buffer (pH 3.0). Rationale: Low pH suppresses the ionization of the carboxylic acid (keeping it neutral/hydrophobic) while protonating the amines, improving peak shape and retention.
Mobile Phase B: Acetonitrile (ACN).
Gradient Program:
0–15 min: 10% B → 20% B
15–25 min: 20% B → 45% B
25–30 min: 45% B (Wash)
30–35 min: 10% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Detection: UV at 298 nm .
Temperature: 30°C.
Self-Validation Step:
Inject a system suitability standard containing Marbofloxacin and Impurity A. The resolution (Rs) between Impurity A and Marbofloxacin must be > 2.0.
Forced Degradation Study (Stress Testing)
Perform these tests to validate the stability-indicating nature of the HPLC method.
Oxidative Stress: Dissolve 10 mg Marbofloxacin in 10 mL of 3% H₂O₂. Incubate at Room Temperature for 4 hours. Expected Result: Appearance of Impurity F (RRT ~1.1–1.2).
Acid Hydrolysis: Dissolve 10 mg in 10 mL of 0.1 N HCl. Reflux at 60°C for 2 hours. Expected Result: Appearance of Impurity C and D.[5][][3][7][8]
Photolytic Stress: Expose solid powder to 1.2 million lux hours (ICH Q1B condition). Expected Result: Significant decrease in API area; appearance of Impurity A and low MW fragments.
References
European Pharmacopoeia (Ph. Eur.). Marbofloxacin for Veterinary Use. Monograph 2233.
Jiménez-Lozano, E., et al. (2002). "Determination of pKa values of fluoroquinolones by capillary electrophoresis." Analytica Chimica Acta, 464(1), 37–45.
Sturini, M., et al. (2010). "Photochemical degradation of marbofloxacin and enrofloxacin in natural waters." Environmental Science & Technology, 44(12), 4564–4569.
PubChem Compound Summary . "Marbofloxacin Impurities A, B, C, D." National Center for Biotechnology Information.
Schneider, M. J., et al. (2018). "Development and validation of HPLC assay method for marbofloxacin determination." Journal of Pharmaceutical and Biomedical Analysis.
Technical Analysis: Marbofloxacin vs. O-Ethyl Carboxylate Derivatives
The following technical guide provides an in-depth comparative analysis of Marbofloxacin and its O-Ethyl derivatives (specifically the Ethyl Ester intermediate and related O-alkyl impurities). This analysis focuses on th...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth comparative analysis of Marbofloxacin and its O-Ethyl derivatives (specifically the Ethyl Ester intermediate and related O-alkyl impurities).
This analysis focuses on the critical distinction between the pharmacologically active free acid (Marbofloxacin) and the pharmacologically inactive but synthetically critical ester (O-Ethyl derivative).[1]
Structural Topology, SAR Implications, and Synthetic Protocols
Executive Summary: The Functional Divergence
In fluoroquinolone chemistry, the distinction between Marbofloxacin (the active pharmaceutical ingredient) and its O-Ethyl derivative (typically the C3-carboxylate ethyl ester) represents the boundary between a bioactive drug and a lipophilic prodrug/intermediate .[1]
Marbofloxacin (Free Acid): Contains a free carboxylic acid at position C3 (or C6 depending on numbering convention of the tricyclic core).[1] This moiety is obligate for magnesium ion (
) chelation, which is the primary mechanism for binding to the bacterial DNA-Gyrase complex.[1]
O-Ethyl Derivative (Ethyl Ester): The ethyl group blocks the carboxylic acid.[1] This modification drastically increases lipophilicity (
) but abolishes antimicrobial activity in vitro by preventing bridging.[1] It serves as the penultimate precursor in industrial synthesis.[1]
Structural Chemistry & SAR Analysis[1][2][3][4]
The structural integrity of the quinolone core is defined by the 3-Carboxylate / 4-Keto motif.[1] The "O-Ethyl" modification refers to the esterification of the C3-Carboxyl group.[1]
Comparative Topology
Feature
Marbofloxacin (Active)
O-Ethyl Derivative (Ester/Intermediate)
Chemical State
Zwitterionic (Amphoteric)
Non-ionic (Lipophilic)
C3 Moiety
(Carboxylic Acid)
(Ethyl Ester)
Mg2+ Affinity
High (Chelating)
Negligible (Steric/Electronic Block)
Solubility
pH-dependent (High in acidic/basic)
Low aqueous / High organic solubility
Role
API (Antibacterial)
Synthetic Precursor / Impurity
Mechanism of Inactivation (The "O-Ethyl" Effect)
The antibacterial potency of Marbofloxacin relies on the formation of a Quinolone-Mg2+-DNA ternary complex.[1] The free carboxylic acid and the adjacent keto group form a bidentate chelate with
Figure 1: Mechanistic comparison showing how the O-Ethyl group disrupts the critical Mg2+ chelation required for gyrase inhibition.[1]
Synthetic Pathway & Protocol
The O-Ethyl derivative is the standard intermediate in the commercial synthesis of Marbofloxacin.[1] The final step involves the acid-mediated or base-mediated hydrolysis of the ester to release the active drug.[1]
Synthesis Workflow (Ethyl Ester to Marbofloxacin)
The synthesis typically utilizes a Gould-Jacobs type cyclization or a nucleophilic substitution on a trifluorobenzoic acid derivative, yielding the Ethyl Ester first.[1]
Protocol: Hydrolysis of O-Ethyl Marbofloxacin Intermediate
Note: This protocol is adapted for laboratory-scale purification and validation.
Dissolution: Suspend 10.0 g of Marbofloxacin Ethyl Ester in 50 mL of aqueous acetic acid.
Reflux: Add 5 mL of conc. HCl. Heat the mixture to reflux (
) for 2–4 hours.
Monitoring: Monitor reaction via HPLC (See Section 5). The ester peak (high retention time) should disappear, replaced by the acid peak (lower retention time).[1]
Neutralization: Cool to room temperature. Adjust pH to 7.0–7.2 using 20% NaOH or
.[1] Marbofloxacin is amphoteric and least soluble at its isoelectric point (pI ~7.2).[1]
Crystallization: The free acid precipitates as a pale yellow solid.[1] Filter and wash with cold ethanol.[1]
Process Diagram
Figure 2: Synthetic pathway illustrating the conversion of the O-Ethyl intermediate to the active Marbofloxacin API.[1]
Physicochemical Profiling (Data Summary)
Differentiation between the two species is critical for impurity profiling (CMC).[1] The O-Ethyl derivative is a common process-related impurity in the final bulk drug.[1]
O-Ethyl Derivative: Retention time approx 12–14 min (due to ethyl group hydrophobicity).[1]
References
PubChem. "Marbofloxacin Compound Summary."[1] National Center for Biotechnology Information.[1] Link
Google Patents. "Process for the preparation of Marbofloxacin and intermediates thereof."[1] WO2011061292A1.[1] Link
Schneider, M. et al. "Pharmacokinetics of marbofloxacin in dogs after oral and parenteral administration."[1] Journal of Veterinary Pharmacology and Therapeutics, 19(3), 161-167.[1] Link
ChemicalBook. "Marbofloxacin Impurity A and Ethyl Ester Derivatives."[1] Link
Technical Guide: Literature Review and Profiling of Marbofloxacin Related Compounds
The following technical guide provides an in-depth review of Marbofloxacin-related compounds, structured for researchers and drug development professionals. Executive Summary Marbofloxacin (MBX) is a third-generation flu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth review of Marbofloxacin-related compounds, structured for researchers and drug development professionals.
Executive Summary
Marbofloxacin (MBX) is a third-generation fluoroquinolone antibiotic exclusively developed for veterinary medicine. Its broad-spectrum bactericidal activity stems from the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. Unlike earlier fluoroquinolones (e.g., ciprofloxacin, enrofloxacin), Marbofloxacin features a unique oxadiazine ring fused to the quinolone core. This structural distinctiveness imparts favorable pharmacokinetic properties but also introduces a specific profile of process-related impurities and degradation products.
This guide analyzes the structural architecture of Marbofloxacin, delineating the origins of its key impurities (European Pharmacopoeia A–F), its photodegradation pathways, and its metabolic fate. It provides actionable protocols for analytical profiling and establishes the causal link between synthetic routes and impurity generation.
Chemical Architecture and Structure-Activity Relationship (SAR)
The efficacy of Marbofloxacin relies on the integrity of the 4-quinolone-3-carboxylic acid motif. The critical structural features include:
Position 6 (Fluorine): Essential for gyrase inhibition and cell wall penetration.
Position 7 (4-methylpiperazine): Enhances the spectrum against Gram-negative bacteria.
Positions 1 & 8 (Oxadiazine Ring): The defining feature of Marbofloxacin. This ring fusion (bridging N1 and C8) increases lipophilicity and metabolic stability compared to open-chain analogs.
The synthesis of Marbofloxacin generally proceeds via the "Gould-Jacobs" type cyclization or related nucleophilic substitutions starting from poly-fluorinated benzoic acid derivatives. Understanding this pathway is critical for identifying the origin of impurities defined in the European Pharmacopoeia (EP).
Synthetic Pathway Analysis
The primary route involves the nucleophilic attack of N-methylpiperazine on a trifluoro-quinoline intermediate, followed by (or preceded by) the closure of the oxadiazine ring using formic acid and formaldehyde.
Key Impurity Origins:
Impurity B (Despiperazino-Marbofloxacin): Arises if the nucleophilic substitution of the fluorine at position 10 (corresponding to pos 7 in standard quinolones) by N-methylpiperazine is incomplete. It retains the fluorine atom instead of the piperazine ring.
Impurity A (Ring-Opened): Results from the hydrolysis or failure to close the oxadiazine ring. It represents the "open" form of Marbofloxacin, structurally similar to Ofloxacin but without the closed third ring.
Visualization of Synthesis and Impurity Generation
The following diagram illustrates the logical flow of synthesis and where specific impurities diverge from the main pathway.
Caption: Logical flow of Marbofloxacin synthesis indicating the origin of key Pharmacopoeial impurities (A, B, and E).
Stability and Degradation Pathways
Fluoroquinolones are notoriously photosensitive. Marbofloxacin is no exception, though its degradation pathway differs slightly from Enrofloxacin due to the oxadiazine ring.
Photodegradation Mechanism
Upon exposure to UV/Solar light, Marbofloxacin undergoes homolytic cleavage of the tetrahydrooxadiazine ring. Unlike Enrofloxacin, which degrades via oxidative modification of the piperazine side chain, Marbofloxacin's primary liability is the fused ring system itself.
Primary Photoproducts: Cleavage of the N-O bond in the oxadiazine ring leads to the formation of quinolinol derivatives.
Secondary Pathways: N-demethylation of the piperazine ring (common to all piperazinyl quinolones).
Degradation Pathway Diagram
Caption: Photochemical degradation pathway of Marbofloxacin showing the critical N-O bond cleavage.
Metabolic Landscape
In veterinary species (dogs, cats, cattle), Marbofloxacin is relatively stable, with a significant portion excreted unchanged.[5] However, hepatic metabolism does occur.
Major Metabolites:
Marbofloxacin N-oxide: Formed via cytochrome P450 oxidation at the piperazine nitrogen.
N-demethyl Marbofloxacin: Loss of the methyl group on the piperazine ring.
Conjugates: Glucuronide or sulfate conjugates (species-dependent).
Analytical Methodologies & Protocol
To accurately quantify Marbofloxacin and its related substances (impurities A-F), a validated LC-MS/MS or HPLC-UV method is required. The following protocol is synthesized from pharmacopoeial standards and literature data.
Standardized Impurity Profiling Protocol
Objective: Separation of Marbofloxacin from Impurities A, B, and degradation products.
Parameter
Specification
Rationale
Column
C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Provides sufficient retention for polar impurities (Impurity A) and hydrophobic parents.
Mobile Phase A
0.1% Formic Acid in Water
Acidic pH suppresses ionization of carboxylic acid, improving peak shape.
Mobile Phase B
Acetonitrile (ACN)
Strong eluent for organic elution.
Gradient
0-2 min: 10% B; 2-15 min: 10%→80% B; Hold 5 min.
Gradient required to elute highly polar ring-opened impurities early and hydrophobic dimers late.
320.1 (Loss of /propyl group fragment), 363.4 72 (Piperazine fragment).
Impurity A (Ring Open): 270.2
Fragments characteristic of the core without the third ring.
Impurity B (Despiperazino): 282.2
262 (Loss of HF).
Pharmacological Implications of Related Compounds
While Marbofloxacin is the active pharmaceutical ingredient (API), the biological activity of its related compounds is non-negligible.
Impurity B (Fluoro-analog): Retains significant antibacterial activity because the pharmacophore (fluoroquinolone core) is intact. However, its spectrum may shift, and it is considered an impurity due to lack of characterization in the final drug product.
Impurity A (Ring-opened): Generally possesses significantly reduced antimicrobial potency compared to the parent, making it a true impurity rather than an active metabolite.
References
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023).[7] Marbofloxacin for veterinary use: Monograph 2233. European Pharmacopoeia.[4][6][7][8][9]
Source:
Sturini, M., et al. (2010). Photochemical degradation of marbofloxacin and enrofloxacin in natural waters. Environmental Science & Technology.
Source:
Schneider, M., et al. (2014). Pharmacokinetics of marbofloxacin in pigs after intravenous and intramuscular administration. Journal of Veterinary Pharmacology and Therapeutics.
Source:
BOC Sciences. (n.d.). Marbofloxacin Impurity B - Chemical Properties and Structure.
Source:
Montesano, C., et al. (2016). Determination of marbofloxacin in plasma and synovial fluid by ultrafiltration followed by HPLC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
HPLC method development for N,O-Desmethylene O1-Ethyl Marbofloxacin
Application Note: HPLC Method Development for N,O-Desmethylene O1-Ethyl Marbofloxacin Abstract & Scope This application note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatograph...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: HPLC Method Development for N,O-Desmethylene O1-Ethyl Marbofloxacin
Abstract & Scope
This application note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of N,O-Desmethylene O1-Ethyl Marbofloxacin , a critical process-related impurity found in Marbofloxacin drug substances.[1]
Marbofloxacin is a third-generation fluoroquinolone.[1][2] The specific impurity, "N,O-Desmethylene O1-Ethyl," results from the cleavage of the oxadiazine ring followed by ethylation (often due to solvent interaction with ethanol during synthesis or crystallization). Unlike the parent drug, this impurity possesses increased lipophilicity, requiring a tailored gradient strategy to ensure resolution from the main peak and other polar degradation products.
Introduction & Chemical Context
The Analyte: Structural Implications
Marbofloxacin contains a fused oxadiazine ring which is chemically sensitive. Under acidic stress or solvolysis in ethanol, the methylene bridge (
) between the oxygen and nitrogen atoms can hydrolyze.[1]
Impurity (N,O-Desmethylene O1-Ethyl): The ring opens.[1] The oxygen at position 8 is ethylated (
), and the nitrogen at position 1 remains as a secondary amine or methylamine side chain.[1]
Chromatographic Consequence: The loss of the rigid ring and addition of an ethyl group significantly increases the LogP (hydrophobicity), causing this impurity to elute after Marbofloxacin on C18 columns.
Mechanism of Formation
The following diagram illustrates the structural relationship and formation pathway, critical for understanding the separation logic.
Figure 1: Proposed formation pathway of the O1-Ethyl impurity via oxadiazine ring opening and subsequent ethylation.[1]
Method Development Strategy
Column Selection: Overcoming Tailing
Fluoroquinolones are notorious for severe peak tailing due to two factors:
Interaction with Silanols: The basic piperazine moiety interacts with free silanol groups on the silica support.
Metal Chelation: The 3-carboxyl, 4-keto groups chelate trace metals (Fe, Al) in the stainless steel hardware.[1]
Solution:
Stationary Phase: A high-purity, Type B silica, End-capped C18 column is mandatory.[1] We utilize a column with a high carbon load (15-20%) to maximize interaction with the ethyl group of the impurity.[1]
Hardware: PEEK tubing is recommended to minimize metal exposure, though adding a chelating agent (like phosphoric acid) to the mobile phase is often sufficient.
Mobile Phase Chemistry
pH Control (Critical): The pH must be controlled to 3.0 ± 0.1 .
Why? At pH 3.0, the piperazine amine is protonated (cationic), but the carboxylic acid (pKa ~6) is largely unionized. This prevents the molecule from existing as a zwitterion (which causes poor retention and broad peaks) and minimizes silanol ionization (
Buffer: Phosphate buffer is preferred over formate for better peak symmetry of quinolones, despite being non-volatile (UV detection only).[1]
Organic Modifier: Acetonitrile (ACN) is chosen over Methanol for lower backpressure and sharper peaks, essential for resolving the "O1-Ethyl" impurity from other potential "Desmethylene" analogs.[1]
Detailed Experimental Protocol
Chromatographic Conditions
Parameter
Specification
Note
Column
C18, 250 x 4.6 mm, 5 µm
Recommended: Agilent Zorbax Eclipse Plus or Waters Symmetry C18
Mobile Phase A
0.02 M Potassium Dihydrogen Phosphate (pH 3.0 with )
Contains 0.1% Triethylamine (TEA) to mask silanols.[1]
Mobile Phase B
Acetonitrile (HPLC Grade)
Flow Rate
1.0 mL/min
Column Temp
30°C
Controlled temperature ensures reproducible retention times.[1]
Cause: Sample solvent is too strong (100% ACN) compared to mobile phase.[1]
Fix: Dilute sample in Mobile Phase A or 80:20 Buffer:ACN.
Issue: Drifting Retention Times.
Cause: Fluoroquinolones are sensitive to temperature and pH.[1]
Fix: Ensure column oven is stable at 30°C. Check buffer pH with a calibrated meter (do not rely on volume mixing).
Issue: Ghost Peaks.
Cause: Carryover of the lipophilic "O1-Ethyl" impurity from previous runs.[1]
Fix: Extend the gradient "wash" step (90% ACN) for 5 minutes at the end of the run.
References
European Directorate for the Quality of Medicines (EDQM). Marbofloxacin Monograph 2233. European Pharmacopoeia (Ph.[1] Eur.) 10th Edition. [1]
Schneider, M. et al. (2019).[1] "Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets." Acta Chromatographica, 31(4).[1]
Toujani, E. et al. (2023).[1][3][4] "Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography." Methods and Objects of Chemical Analysis.
Technical Support Center: Resolution & Analysis of N,O-Desmethylene O1-Ethyl Marbofloxacin
Core Directive & Molecule Profile User Query: "I am struggling to resolve N,O-Desmethylene O1-Ethyl Marbofloxacin from the main Marbofloxacin peak, and I am observing significant peak tailing. How do I fix this?" Scienti...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive & Molecule Profile
User Query: "I am struggling to resolve N,O-Desmethylene O1-Ethyl Marbofloxacin from the main Marbofloxacin peak, and I am observing significant peak tailing. How do I fix this?"
Scientist's Analysis:
The molecule you are targeting is Marbofloxacin Impurity E (EP/BP designation). Structurally, this impurity represents the opening of the oxadiazine ring (the "desmethylene" step) followed by ethylation of the oxygen.
Impurity E: Bicyclic fluoroquinolone core with a pendant ethoxy group and a methylamino chain.
Key Chromatographic Challenge:
The ring opening increases conformational flexibility, while the ethyl group increases hydrophobicity. However, the primary challenge with Fluoroquinolones (FQs) is their tendency to chelate trace metals in the LC system and interact with free silanols, leading to severe tailing that masks resolution.
Troubleshooting Guides & FAQs
Module A: Resolution Issues (Co-elution)
Q: Impurity E is co-eluting with the Marbofloxacin main peak. How do I increase selectivity?
A: Because Impurity E is a structural analog with increased hydrophobicity (due to the O-Ethyl group), it typically elutes after Marbofloxacin in Reverse Phase (RP) chromatography. If they are co-eluting, your stationary phase is likely not interacting enough with the aromatic difference between the two molecules.
Protocol Adjustment:
Switch Column Chemistry: Move from a standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.
Why? Marbofloxacin has a rigid tricyclic aromatic system. Impurity E has a disrupted (bicyclic) system. Phenyl-based columns exploit "pi-pi" interactions, providing distinct selectivity based on these aromatic differences that C18 (hydrophobic interaction only) cannot achieve.
Optimize Mobile Phase Modifier: Replace Acetonitrile (ACN) with Methanol (MeOH) .
Why? Methanol is a protic solvent that engages in hydrogen bonding. This often amplifies the selectivity difference between the amine groups exposed in Impurity E versus the constrained amines in Marbofloxacin.
Module B: Peak Shape (Tailing)
Q: The Impurity E peak is tailing (Asymmetry > 1.5). Is this a column failure?
A: Not necessarily. FQs are notorious for two specific interactions that cause tailing:
Silanol Interaction: The basic amine in the piperazine/methylamino region interacts with acidic silanols on the silica surface.
Metal Chelation: The keto-acid moiety (positions 3 and 4) chelates trace iron or stainless steel ions in the frit or column body.
Corrective Actions:
pH Suppression: Ensure your mobile phase pH is 2.3 – 3.0 .
Mechanism:[1][2] At pH < 3.0, the surface silanols (pKa ~3.5-4.5) are protonated (neutral), preventing them from binding to the positively charged amine of the drug.
Sacrificial Base: Add Triethylamine (TEA) at 0.5% - 1.0% if you are using older "Type A" silica columns.
Note: Modern "Type B" or "Hybrid" columns (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus) generally do not require TEA if the pH is low enough.
End-Capping: Ensure your column is "double end-capped" to shield silica.
Optimized Experimental Protocol
This protocol is designed to maximize the resolution between the parent drug and Impurity E.
Reagents & Equipment
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) OR Waters XSelect CSH C18 (for high pH stability, though low pH is preferred here).
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) + 10mM Ammonium Formate (to buffer trace metals).
European Pharmacopoeia (Ph. Eur.) . Marbofloxacin for Veterinary Use: Impurity E. (Designated as N,O-Desmethylene O1-ethyl marbofloxacin).[6][7][8]
Source:
Daicel Pharma Standards. Marbofloxacin Impurity E Structure and Properties.
Source:
National Institutes of Health (NIH). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (Discusses tailing mechanisms and pH suppression).
Source:
Phenomenex Technical Notes. Troubleshooting Peak Tailing in HPLC for Basic Compounds.
Technical Support Center: Stability of Fluoroquinolone Derivatives
A Guide for Researchers on N,O-Desmethylene O1-Ethyl Marbofloxacin A Note on This Guide: The compound N,O-Desmethylene O1-Ethyl Marbofloxacin is a specific derivative of the well-established veterinary fluoroquinolone, m...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers on N,O-Desmethylene O1-Ethyl Marbofloxacin
A Note on This Guide: The compound N,O-Desmethylene O1-Ethyl Marbofloxacin is a specific derivative of the well-established veterinary fluoroquinolone, marbofloxacin. As this derivative may be a novel entity, this guide is built upon the robust, publicly available stability data for the parent marbofloxacin molecule and the general principles governing the stability of the fluoroquinolone class of antibiotics. The insights provided here serve as a comprehensive starting point for your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
This section addresses the most common questions researchers encounter when working with marbofloxacin derivatives in solution.
Q1: What are the general recommendations for preparing and storing stock solutions of N,O-Desmethylene O1-Ethyl Marbofloxacin?
For maximum stability, it is recommended to prepare stock solutions in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[1] Marbofloxacin itself is soluble in these solvents at approximately 25, 1, and 30 mg/mL, respectively.[1] Once prepared, these stock solutions should be stored at -20°C.[1] For aqueous solutions, it is advisable to prepare them fresh for each experiment and not to store them for more than a day, as the stability in aqueous buffers is significantly lower than in organic solvents.[1]
Q2: How does pH impact the solubility and stability of my compound in aqueous solutions?
The pH of an aqueous solution is a critical factor for fluoroquinolones.
Solubility: Marbofloxacin is an amphoteric compound, meaning it has both acidic and basic functional groups. It exhibits poor solubility in neutral water (approximately 7.5 mg/L at pH 7.0).[2] The solubility significantly increases in acidic conditions (e.g., pH 3.0-5.0).[3][4] This is due to the protonation of the piperazine group, which forms a more soluble salt.[3][5] Conversely, stable formulations can also be achieved in alkaline conditions (pH 8.5-10.5) with the use of solubilizing agents like meglumine.[2]
Stability: The stability of the molecule is also pH-dependent. The cationic form of marbofloxacin (present at acidic pH) has been shown to be the most reactive in photochemical degradation studies.[6][7] Forced degradation studies often use 0.1 M HCl and 0.1 M NaOH to assess the compound's susceptibility to acid and base hydrolysis.[8] Therefore, while acidic pH improves solubility, it may accelerate photodegradation. The optimal pH for your experiment will be a balance between solubility and stability requirements.
Q3: My solution has developed a yellow tint after storage. What is the likely cause?
The development of a yellow color is often an indicator of degradation, particularly photodegradation. Fluoroquinolones as a class are known to be susceptible to degradation upon exposure to light, which can lead to the formation of colored byproducts.[9] It is also possible that thermal stress or oxidative degradation could be contributing factors. It is crucial to analyze the discolored solution using a stability-indicating method, such as HPLC, to identify and quantify any degradation products.
Q4: I need to heat my experimental solution. How stable is N,O-Desmethylene O1-Ethyl Marbofloxacin to thermal stress?
Fluoroquinolones generally exhibit high thermal stability. For instance, related compounds like ciprofloxacin and norfloxacin are very stable in water at temperatures up to 200°C.[10][11][12] Marbofloxacin has been shown to be fairly heat-tolerant in forced degradation studies, which typically involve heating solutions at 60°C or 100°C for extended periods.[8][13] While short-term heating for experimental purposes is unlikely to cause significant degradation, prolonged exposure to high temperatures should be avoided. We recommend validating the stability for your specific experimental conditions if heating is a required step.
Q5: What are the primary degradation pathways I should be aware of for this compound?
Based on studies of marbofloxacin and other fluoroquinolones, the primary degradation pathways are:
Photodegradation: This is a major pathway for marbofloxacin. Exposure to solar or UV light can cause homolytic cleavage of the tetrahydrooxadiazine moiety, which is a unique structural feature of marbofloxacin.[6][7]
Hydrolysis: Degradation can occur under strongly acidic or basic conditions, although many fluoroquinolones are relatively stable.
Oxidation: The piperazine ring common to many fluoroquinolones can be susceptible to oxidative degradation.[6][14]
Identifying these pathways is the goal of a forced degradation study.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during your stability experiments.
Observed Problem
Potential Cause(s)
Recommended Actions & Rationale
Unexpected Peaks in HPLC/LC-MS
1. Compound Degradation: The solution was exposed to light, inappropriate pH, or high temperature.
1. Verify Storage & Handling: Ensure solutions are protected from light using amber vials and stored at the correct temperature. Prepare fresh aqueous solutions daily.
2. Solvent Interaction: The compound may be reacting with the solvent or impurities in the solvent.
2. Use High-Purity Solvents: Always use HPLC-grade or higher solvents. If degradation is suspected, prepare a fresh solution in a different recommended solvent (e.g., switch from DMSO to DMF) to see if the peak profile changes.
Precipitation or Cloudiness in Solution
1. pH is near Isoelectric Point: The pH of your aqueous buffer may be in the neutral range where the compound has minimal solubility.
1. Adjust pH: Lower the pH of the buffer (e.g., to pH 3-5) to protonate the molecule and increase solubility.[3][4]
2. Low Aqueous Solubility: The concentration of the compound exceeds its solubility limit in the aqueous buffer.
2. Use a Co-solvent: Prepare the final dilution from a stock in an organic solvent (like DMSO) so that the final concentration of the organic solvent is low but sufficient to maintain solubility (e.g., <1% DMSO).
Loss of Potency / Reduced Biological Activity
1. Significant Degradation: The active pharmaceutical ingredient (API) has degraded into inactive byproducts.
1. Perform Chemical Analysis: Use a validated HPLC method to quantify the amount of parent compound remaining. A significant decrease from the initial concentration confirms degradation.
2. Formation of Antagonistic Degradants: A degradation product might be interfering with the biological assay.
2. Characterize Degradants: If possible, use LC-MS to identify the mass of the major degradant peaks and compare them to known degradation pathways of fluoroquinolones.[6][14]
Troubleshooting Workflow
Here is a logical workflow for diagnosing a stability issue.
Caption: A decision tree for troubleshooting common stability issues.
Experimental Protocols
These protocols provide a validated starting point for your own stability assessments.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[15][16]
Materials:
N,O-Desmethylene O1-Ethyl Marbofloxacin
HPLC-grade Methanol and Water
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
3% Hydrogen Peroxide (H₂O₂)
Class A volumetric flasks and pipettes
pH meter, calibrated
HPLC system with UV or DAD detector
Photostability chamber (ICH Q1B compliant) or a UV lamp (254 nm)
Oven or water bath
Procedure:
Prepare Stock Solution: Accurately weigh and dissolve the compound in methanol to prepare a 1 mg/mL stock solution.
Set Up Stress Conditions (in duplicate):
Acid Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M HCl. Keep at 60°C for 2 hours.
Base Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M NaOH. Keep at 60°C for 2 hours.
Oxidative Degradation: Mix 1 mL of stock with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Mix 1 mL of stock with 9 mL of HPLC-grade water. Heat in an oven at 80°C for 48 hours.
Photolytic Degradation: Pipette 10 mL of the aqueous solution (from the thermal setup) into a clear petri dish. Expose to UV light (254 nm) for 2 hours at ambient temperature.[8]
Control Sample: Mix 1 mL of stock with 9 mL of HPLC-grade water. Keep protected from light at 4°C.
Sample Neutralization & Dilution: After the specified time, cool the acid and base samples to room temperature and neutralize them (base with 0.1 M HCl, acid with 0.1 M NaOH). Dilute all samples to a final concentration of ~10 µg/mL with mobile phase.
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants).
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify the parent compound from its potential degradation products. This method is adapted from published methods for marbofloxacin.[17]
Column: C18, 5 µm, 4.6 x 150 mm
Mobile Phase: Purified water with 0.2% formic acid: ethanol (70:30, v/v)
Run Time: ~10 minutes (adjust as needed to ensure all degradant peaks have eluted)
System Suitability:
Before analysis, ensure the system meets performance criteria: theoretical plates (N) ≥ 2000, tailing factor (T) ≤ 2.0 for the main peak. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the parent peak.
Typical Stability Study Workflow
Caption: A typical workflow for a comprehensive stability study.
References
Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use - ijarsct. (2023, June 15). Available from: [Link]
B. Lakshmi Kalyani, et al. (2023, June 15). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. ijarsct. Available from: [Link]
Marbofloxacin - AERU, University of Hertfordshire. (n.d.). Available from: [Link]
Eco-Friendly UV Spectrophotometric Method for Evaluation of Marbofloxacin in Tablets: Stability Study. Scilit. (n.d.). Available from: [Link]
Green method for evaluation of marbofloxacin tablets by HPLC and evaluation of interchangeability with UV and turbidimetric methods. R Discovery. (2023, September 7). Available from: [Link]
Svahn, O., & Björklund, E. (2015, June 4). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. International Journal of Innovation and Applied Studies, 11(4), 872-880. Available from: [Link]
Sturini, M., et al. (2010, June 15). Photochemical degradation of marbofloxacin and enrofloxacin in natural waters. PubMed. Available from: [Link]
Stability-Indicating Liquid Chromatography–Spectrophotometric UV Method for the Simultaneous Determination of Marbofloxacin, Dexamethasone and Clotrimazole in a Liquid Pharmaceutical Dosage Form. ResearchGate. (2015, July). Available from: [Link]
Effect of pH on antimicrobial activity of delafloxacin against Escherichia coli isogenic strains carrying diverse chromosomal and plasmid-mediated fluoroquinolone resistance mechanisms. PMC. (n.d.). Available from: [Link]
Study of pH‐dependent fluorescent properties of Fluoroquinolones Antibiotics. ResearchGate. (2020, August). Available from: [Link]
Bio-Enhanced Degradation Strategies for Fluoroquinolones in the Sewage Sludge Composting Stage: Molecular Modification and Resistance Gene Regulation. PMC. (n.d.). Available from: [Link]
Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus. PMC. (n.d.). Available from: [Link]
Uivarosi, V., et al. (2010). Thermal degradation behavior of some ruthenium complexes with fluoroquinolone derivatives as potential antitumor agents. Journal of Thermal Analysis and Calorimetry, 102, 197-204. Available from: [Link]
Svahn, O., & Björklund, E. (2015, July 26). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. ResearchGate. Available from: [Link]
Thermal stability assessment of antibiotics in moderate temperature and subcriticalwater using a pressurized dynamic flow-through system. Kristianstad University Research Portal. (n.d.). Available from: [Link]
A process for a preparation of marbofloxacin and intermediate thereof. Google Patents. (n.d.).
The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. Pharmacy Education. (n.d.). Available from: [Link]
Adsorption of Fluoroquinolone Antibiotics from Water and Wastewater by Colemanite. PMC. (n.d.). Available from: [Link]
Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. PubMed. (1992, August). Available from: [Link]
Food Safety Commission of Japan. (n.d.). Risk Assessment Report on Marbofloxacin (Veterinary Medicines). Available from: [Link]
Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters. ResearchGate. (2010, April). Available from: [Link]
Sunlight-induced degradation of soil-adsorbed veterinary antimicrobials Marbofloxacin and Enrofloxacin. PubMed. (2012, January 15). Available from: [Link]
Method for preparing ultrapure marbofloxacin through purification. Google Patents. (n.d.).
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022, November 30). Available from: [Link]
Comparative Analysis and Kinetic Modeling of Marbofloxacin Degradation via Electro-Fenton and Biodegradation Optimization. Annual Set The Environment Protection. (n.d.). Available from: [Link]
Establishing a Beyond Use Date for Compounded Marbofloxacin Oral Suspension. Pharmacy. (n.d.). Available from: [Link]
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. (2024, March 6). Available from: [Link]
Microbiological Transformation of Enrofloxacin by the Fungus Mucor ramannianus. PMC. (n.d.). Available from: [Link]
Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. PMC. (n.d.). Available from: [Link]
Pharmaceutical composition comprising marbofloxacin. Google Patents. (n.d.).
The Photocatalytic Degradation of Enrofloxacin Using an Ecofriendly Natural Iron Mineral: The Relationship Between the Degradation Routes, Generated Byproducts, and Antimicrobial Activity of Treated Solutions. MDPI. (2024, December 18). Available from: [Link]
Technical Support Center: Troubleshooting Retention Time Shifts in Marbofloxacin Impurity Analysis
Welcome to the Technical Support Center for Marbofloxacin impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate a common yet frustrating issue in High-Perfo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Marbofloxacin impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate a common yet frustrating issue in High-Performance Liquid Chromatography (HPLC): retention time (RT) shifts. Unstable retention times can compromise the accuracy and reproducibility of your results, making it difficult to confidently identify and quantify Marbofloxacin and its impurities.[1][2]
This document provides a structured, in-depth approach to troubleshooting these shifts. We will move beyond a simple checklist of potential problems to explain the underlying scientific principles, empowering you to diagnose and resolve issues effectively.
Understanding the Fundamentals: What is Retention Time and Why Does it Shift?
In HPLC, retention time is the time it takes for an analyte to travel from the injector, through the column, to the detector.[3] It is a critical parameter for compound identification. When performing impurity analysis of Marbofloxacin, a veterinary fluoroquinolone antibiotic, consistent retention times are essential for distinguishing the active pharmaceutical ingredient (API) from its related substances and degradation products.[4][5]
Retention time is influenced by a delicate balance of interactions between the analyte, the stationary phase (the column), and the mobile phase (the solvent). Any change in this equilibrium can lead to a shift in retention time. These shifts can manifest in two primary ways:
Sudden or drastic shifts: Often indicative of a significant system change or error.[6]
Gradual drifting: Typically points to a slow degradation of system components or a change in mobile phase composition over time.[6]
This guide will address both scenarios in a logical, question-and-answer format.
Part 1: Troubleshooting Sudden Retention Time Shifts
Sudden and significant changes in retention time are often the easiest to diagnose as they usually stem from a distinct event or error.
Question 1: All my peaks, including the void volume marker, have shifted significantly. What should I investigate first?
When all peaks shift proportionally, the issue is likely related to the overall flow path and not specific chemical interactions.[7][8] The primary suspect is a change in the flow rate.
Underlying Cause: The flow rate of the mobile phase directly dictates the speed at which all components travel through the column. A higher flow rate will result in shorter retention times, while a lower flow rate will lead to longer retention times.
Troubleshooting Protocol:
Verify the Method Parameters: Double-check that the flow rate set in your HPLC software matches the validated method parameters. It's surprisingly common for this to be accidentally altered.[6]
Check for Leaks: A leak in the system will cause a drop in pressure and a decrease in the actual flow rate delivered to the column, leading to longer retention times.[2] Visually inspect all fittings, from the pump to the detector. Look for any signs of moisture.
Assess Pump Performance:
Listen for unusual noises: A struggling pump may produce inconsistent flow.
Monitor pressure fluctuations: A stable system should have a consistent backpressure. Significant fluctuations can indicate a problem with the pump seals or check valves.[9]
Manually check the flow rate: If your system allows, collect the eluent from the detector outlet for a set period (e.g., 1 minute) and measure the volume to verify the pump is delivering the correct flow rate.
Part 2: Investigating Gradual Retention Time Drifting
Gradual shifts in retention time can be more subtle and challenging to diagnose. They often point to a slow and progressive change in the chromatographic system.
Question 2: My retention times are slowly decreasing with each injection. What's happening?
A consistent decrease in retention time over a series of runs often points to issues with the column or the mobile phase.
Potential Causes & Solutions:
Potential Cause
Explanation
Troubleshooting & Resolution
Column Contamination
Buildup of strongly retained sample matrix components can alter the stationary phase chemistry, leading to shorter retention times for your analytes of interest.[2]
Implement a robust column washing procedure after each sequence.[10][11] For reversed-phase columns, this typically involves flushing with a strong organic solvent like methanol or acetonitrile.[12]
Loss of Stationary Phase
Operating at a mobile phase pH outside the column's recommended range can cause the stationary phase to "strip" or hydrolyze, leading to a loss of retention.[6]
Always ensure your mobile phase pH is within the stable range for your column (typically pH 2-8 for silica-based C18 columns).[9]
Insufficient Column Equilibration
If the column is not fully equilibrated with the mobile phase at the start of each run, you may see a drift in retention times, especially in the initial injections.[13]
Ensure an adequate equilibration time is built into your method before the first injection. A stable baseline is a good indicator of an equilibrated column.[13]
Experimental Workflow for Diagnosing Column Issues:
Caption: Troubleshooting workflow for retention time drift.
Part 3: Addressing Random and Unpredictable Retention Time Shifts
Random shifts are often the most perplexing and can be caused by a variety of factors. A systematic approach is key to identifying the root cause.
Question 3: My retention times are fluctuating unpredictably from run to run. Where do I start?
Inconsistent retention times suggest a lack of control over key experimental parameters. Temperature and mobile phase composition are the most common culprits.[14]
The Critical Role of Temperature:
Temperature has a significant impact on HPLC separations.[3][15] Even minor fluctuations in ambient lab temperature can affect retention times if a column oven is not used.[16][17]
Increased Temperature: Generally leads to shorter retention times as the viscosity of the mobile phase decreases and the mass transfer of the analyte improves.[1][3]
Decreased Temperature: Typically results in longer retention times.[3]
Troubleshooting Protocol for Temperature-Related Issues:
Use a Column Oven: This is the most effective way to ensure a stable and consistent temperature for your separation.[16] Set the temperature slightly above the highest anticipated ambient temperature to maintain control.
Pre-heat the Mobile Phase: If a column oven is unavailable, allowing the mobile phase to equilibrate to the ambient laboratory temperature before starting the analysis can help minimize temperature-related fluctuations.
Mobile Phase Preparation: A Common Source of Error:
The composition of the mobile phase is a critical factor in determining retention.[17][18][19] In reversed-phase HPLC, a higher percentage of organic solvent will decrease retention times, while a more aqueous mobile phase will increase retention.[20]
Best Practices for Mobile Phase Preparation:
Measure components separately: When preparing a mobile phase from multiple solvents, measure each component individually before mixing to ensure accurate ratios.[19][21]
Degas thoroughly: Dissolved gasses in the mobile phase can lead to the formation of bubbles in the pump, causing flow rate inconsistencies and retention time shifts.[14]
Ensure proper mixing: If using an online mixing system, ensure the components are being mixed correctly.
pH control: For ionizable compounds like Marbofloxacin, the pH of the mobile phase is crucial.[22] Small variations in pH can significantly alter the ionization state of the molecule and, consequently, its retention time.[7] Always use a buffer and ensure its pH is accurately measured and stable.
Troubleshooting Workflow for Random Retention Time Shifts:
Ensure buffer capacity is >25 mM ; Check mobile phase pH.
Technical Deep Dive: The pH-Stability Paradox
To stabilize N,O-Desmethylene O1-Ethyl Marbofloxacin, you must understand how its structure differs from the parent molecule, Marbofloxacin, and how pH dictates its fate.[1]
The Structural Mechanism
Marbofloxacin contains a rigid tetrahydrooxadiazine ring.[1] Under stress (acidic hydrolysis or photo-oxidation), this ring opens, leading to the "Desmethylene" derivatives.
The "Desmethylene" Event: The loss of the methylene bridge breaks the rigidity, exposing a secondary amine and a hydroxyl group.
The "O1-Ethyl" Factor: If this ring opening occurs in the presence of Ethanol (common in extraction), the exposed oxygen is ethylated. This is often a process-induced impurity rather than a metabolic one.[1]
The Stability vs. Solubility Conflict
Like the parent fluoroquinolone, this impurity is zwitterionic .
Acidic pH (< 4.0): The piperazine amine is protonated (
).[1] Solubility is high, but risk of acid-catalyzed hydrolysis increases.[1]
Neutral pH (6.8 - 7.4): The molecule approaches its Isoelectric Point (pI) .[1] Net charge is zero.[1] Solubility is at its minimum , leading to "crashing out" and false low recovery data.[1]
Alkaline pH (> 9.0): The carboxylic acid is deprotonated (
).[1] Solubility increases, but oxidative degradation becomes a risk.[1]
Critical Insight: The "O1-Ethyl" group makes this specific impurity more lipophilic than the parent Marbofloxacin.[1] It will retain longer on C18 columns and is more prone to precipitation in high-aqueous buffers at neutral pH.[1]
Visualizing the Pathway
The following diagram illustrates the formation and pH-dependent risks associated with this analyte.
Figure 1: Formation pathway and pH-dependent states of N,O-Desmethylene O1-Ethyl Marbofloxacin.[1]
Experimental Protocols
Protocol A: Forced Degradation & pH Profiling
Use this protocol to determine the exact stability window for your specific batch.
Q1: Why does the "Ethyl" impurity peak increase when I store my standard in the fridge?
A: Check your solvent.[1][3] If you dissolved the standard in Methanol or Ethanol and the solution is slightly acidic (common with Marbofloxacin salts), you are driving a slow solvolysis reaction even at 4°C.
Fix: Dissolve standards in Acetonitrile/Water or DMSO . Avoid primary alcohols in the diluent.[1]
Q2: I see a "fronting" peak for the impurity. Is it degrading?
A: Fronting usually indicates solubility issues, not degradation.[1] At pH 3.0 (mobile phase), the impurity is cationic and soluble. However, if your sample diluent is pH 7.0 (neutral), the analyte may precipitate upon hitting the mobile phase interface.
Fix: Match your sample diluent pH to your mobile phase pH (pH 3.0).
Q3: How do I distinguish between "N,O-Desmethylene" and "N,O-Desmethylene O1-Ethyl"?
A: They have distinct retention times.[1] The O1-Ethyl group adds significant hydrophobicity.[1]
Desmethylene (Polar): ~3-4 mins (elutes earlier due to exposed polar groups)
Desmethylene O1-Ethyl (Lipophilic): ~8-10 mins (elutes later due to ethyl cap)
Stability Testing Decision Matrix
Use this logic flow to design your stability experiments.
Figure 2: Decision matrix for solvent and pH selection during stability testing.
References
Marbofloxacin Photodegradation & Cleavage:
Study on the homolytic cleavage of the tetrahydrooxadiazine moiety in Marbofloxacin.
Source: PubMed (NIH).[1]
HPLC Method Validation for Marbofloxacin:
Standard protocols for pH 3.0 phosphate buffer usage in fluoroquinolone analysis.
Source: ResearchGate.[1]
General Fluoroquinolone Solubility Profiles:
Data on the zwitterionic nature and solubility minima at neutral pH.
Source: Cayman Chemical Product Data.[1]
A Comparative NMR Analysis for Structural Elucidation: Marbofloxacin vs. N,O-Desmethylene O1-Ethyl Marbofloxacin
Abstract This guide provides a comprehensive, in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectra of the veterinary fluoroquinolone antibiotic Marbofloxacin and its N,O-Desmethylene O1-Ethyl derivative. A...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive, in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectra of the veterinary fluoroquinolone antibiotic Marbofloxacin and its N,O-Desmethylene O1-Ethyl derivative. Aimed at researchers, analytical scientists, and drug development professionals, this document moves beyond a simple data presentation. It delves into the causal reasoning behind experimental choices and offers a logical, step-by-step framework for the complete structural elucidation of Marbofloxacin-related substances. By integrating 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data, we demonstrate an unambiguous methodology for identifying and characterizing molecular modifications, a critical task in impurity profiling, metabolism studies, and the development of new chemical entities.
Introduction: The Analytical Imperative
Marbofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity, used widely in veterinary medicine.[1] Its molecular integrity is paramount to its safety and efficacy. The characterization of related substances—be they process impurities, degradation products, or metabolites—is a fundamental requirement in pharmaceutical development and quality control. One such potential variant is N,O-Desmethylene O1-Ethyl Marbofloxacin, a hypothetical derivative formed by the cleavage of the methylenedioxy bridge and subsequent ethylation.
Confirming the precise structure of such a derivative requires powerful analytical techniques. NMR spectroscopy stands as the gold standard for this purpose, providing unparalleled insight into the molecular framework through the chemical environment of each nucleus.[2] This guide will compare the known spectral features of Marbofloxacin with the expected and analyzed features of its N,O-Desmethylene O1-Ethyl derivative, establishing a definitive analytical protocol.
Structural Hypotheses and Predicted Spectral Changes
The primary structural difference between Marbofloxacin and its derivative is the modification at the O1 and O2 positions of the quinolone core. In Marbofloxacin, these are linked by a methylenedioxy bridge (-O-CH₂-O-). In the derivative, this bridge is opened, and an ethoxy group (-O-CH₂-CH₃) is installed at the O1 position.
Diagram: Structural Comparison
This diagram highlights the key structural divergence between the parent molecule and its derivative.
Caption: Key structural differences between Marbofloxacin and its derivative.
Based on this transformation, we can predict several key changes in the NMR spectra:
¹H NMR: The most telling change will be the disappearance of the characteristic singlet from the two equivalent protons of the methylenedioxy group (-O-CH₂ -O-), typically found around 5.3 ppm.[3] In its place, we expect the appearance of two new signals corresponding to the ethoxy group: a quartet for the methylene protons (-O-CH₂ -CH₃) and a triplet for the methyl protons (-O-CH₂-CH₃ ).
¹³C NMR: The signal for the methylenedioxy carbon (-O-C H₂-O-) will be absent. Two new aliphatic carbon signals will appear, corresponding to the methylene and methyl carbons of the ethyl group.
Chemical Shift Perturbations: The opening of the strained five-membered ring and the introduction of the ethoxy group will induce shifts in the signals of nearby aromatic protons and carbons, particularly H-8 and C-8/C-9.
The Experimental Workflow: A Self-Validating Approach
To ensure the trustworthiness and accuracy of the structural assignment, a multi-faceted NMR analysis is required. Each experiment provides a layer of data that must be consistent with the others, creating a self-validating system.
Experimental Protocol
Sample Preparation: Dissolve 10-15 mg of the analyte in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4] DMSO-d₆ is chosen for its excellent solubilizing power for polar compounds like fluoroquinolones and to allow for the observation of exchangeable protons, such as the carboxylic acid proton.[5]
Instrumentation: All spectra are to be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
¹H NMR Acquisition: A standard 30-degree pulse (zg30) experiment is used with 16 scans, a relaxation delay (d1) of 2 seconds, and an acquisition time of 3 seconds.
¹³C{¹H} NMR Acquisition: A standard proton-decoupled experiment (zgpg30) is used with 1024 scans and a relaxation delay of 2 seconds.
2D NMR Acquisition: Standard pulse programs (COSY, HSQC, HMBC) are used with parameters optimized for detecting one-bond and long-range correlations in small molecules.[4]
Diagram: Analytical Workflow
This flowchart illustrates the logical progression from sample receipt to final structural confirmation.
Caption: A streamlined workflow for NMR-based structural elucidation.
Comparative Spectral Analysis: From Data to Structure
The following sections present a detailed comparison of the NMR data for Marbofloxacin and its N,O-Desmethylene O1-Ethyl derivative. The data for the derivative is hypothetical but based on established principles of NMR spectroscopy.
¹H NMR: The Primary Evidence
The ¹H NMR spectrum provides the most immediate and striking evidence of the molecular modification.
Marbofloxacin: A sharp singlet is observed at δ 5.31 ppm, integrating to 2 protons, which is characteristic of the methylenedioxy (-O-CH₂ -O-) group.[3]
The Derivative: This singlet is conspicuously absent. Instead, two new sets of signals appear in the aliphatic region: a quartet at approximately δ 4.10 ppm (2H) and a triplet at δ 1.35 ppm (3H). This quartet-triplet pattern with a coupling constant (³JHH) of ~7.0 Hz is the classic signature of an ethoxy group. The downfield shift of the quartet (4.10 ppm) is consistent with the methylene protons being attached to an electron-withdrawing oxygen atom.[6]
¹³C NMR and DEPT-135: Carbon Backbone Confirmation
The ¹³C NMR spectrum confirms the changes to the carbon skeleton.
Marbofloxacin: A signal for the methylenedioxy carbon appears at δ 95.5 ppm.
The Derivative: This signal is absent. Two new signals are observed in the aliphatic region: one at ~δ 64.0 ppm and another at ~δ 14.5 ppm. A DEPT-135 experiment would confirm the signal at 64.0 ppm as a CH₂ group (negative phase) and the signal at 14.5 ppm as a CH₃ group (positive phase), corresponding to the ethoxy moiety.
2D NMR: Unambiguous Connectivity
While 1D NMR suggests the presence of an ethoxy group, 2D NMR experiments are essential to definitively prove its location on the aromatic ring.
COSY (Correlation Spectroscopy): A clear cross-peak between the ¹H signals at δ 4.10 ppm and δ 1.35 ppm confirms that these two groups of protons are spin-coupled and thus part of the same ethyl fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. It would show a cross-peak between the ¹H signal at δ 4.10 ppm and the ¹³C signal at δ 64.0 ppm (the -O-C H₂- group), and another between the ¹H signal at δ 1.35 ppm and the ¹³C signal at δ 14.5 ppm (the -C H₃ group).
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for final confirmation. It reveals correlations between protons and carbons over two to three bonds. The definitive correlation would be a cross-peak from the methylene protons of the ethyl group (¹H at δ 4.10 ppm) to the aromatic carbon at the C-1 position (¹³C at ~δ 145 ppm). This long-range coupling irrefutably proves that the ethoxy group is attached to the C-1 position of the quinolone core.
Diagram: Key HMBC Correlations for the Derivative
This diagram illustrates the most critical 2- and 3-bond correlations that lock in the position of the new ethyl group.
Caption: Definitive HMBC correlations confirming the O1-Ethyl linkage.
Note: Data for Marbofloxacin is based on literature values[3]. Data for the derivative is predicted based on established chemical shift principles.[6][7][8]
Conclusion
The structural elucidation of Marbofloxacin-related substances is a precise task that relies on the logical application of a suite of NMR experiments. The comparison between the parent drug and its N,O-Desmethylene O1-Ethyl derivative serves as a clear model for this process. The analysis demonstrates that while 1D NMR provides strong initial evidence—specifically, the disappearance of the methylenedioxy singlet and the appearance of an ethoxy group's signature pattern—it is the 2D HMBC experiment that provides the irrefutable link, confirming the exact point of attachment of the new functionality. This self-validating workflow, combining multiple, orthogonal NMR datasets, ensures the highest degree of confidence in the final structural assignment, upholding the rigorous standards required in pharmaceutical analysis.
Marbofloxacin combined with heavy rare-earth ions makes better candidates for veterinary drugs: Crystal structure and bio-activity. Royal Society of Chemistry. [Link]
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
NMR Protocols and Methods. Springer Nature Experiments. [Link]
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]
Comparative Mass Spectrometry Guide: Marbofloxacin vs. Structural Analogs
Executive Summary Marbofloxacin (MAR) is a third-generation fluoroquinolone developed exclusively for veterinary medicine. Unlike its structural analogs Enrofloxacin (ENR) and Ciprofloxacin (CIP), MAR features a unique o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Marbofloxacin (MAR) is a third-generation fluoroquinolone developed exclusively for veterinary medicine. Unlike its structural analogs Enrofloxacin (ENR) and Ciprofloxacin (CIP), MAR features a unique oxadiazine ring fused to the quinolone core. This structural distinction dictates a unique mass spectrometric fragmentation pattern that is critical for residue analysis and impurity profiling.
This guide provides a mechanistic comparison of MAR fragmentation against its primary analogs. It moves beyond simple m/z lists to explain the causality of ion formation, ensuring researchers can confidently distinguish MAR from metabolites (e.g., N-oxide) and class alternatives (e.g., Enrofloxacin) in complex matrices.
Structural Basis of Fragmentation
To interpret the mass spectra, one must first understand the structural "weak points" targeted by Collision-Induced Dissociation (CID).
The Quinolone Core: Common to all analogs. Typically yields a decarboxylation loss (
, -44 Da).
The Piperazinyl Ring: The primary site of ionization and fragmentation. In MAR, this is a methyl-piperazine.[1][2]
The Oxadiazine Ring (The MAR Differentiator): MAR contains a tetrahydro-oxadiazine ring fused at the N1 and C8 positions. This ring is not present in Enrofloxacin or Ciprofloxacin. Its cleavage provides the diagnostic ions that confirm MAR identity.
Comparative Structural Table
Compound
Parent Ion
Key Structural Feature
Primary Fragmentation Channel
Marbofloxacin
363
Fused Oxadiazine Ring
Ring opening (-43 Da) & Dehydration (-18 Da)
Enrofloxacin
360
Ethyl-piperazine + Cyclopropyl
Decarboxylation (-44 Da)
Ciprofloxacin
332
Piperazine + Cyclopropyl
Decarboxylation (-44 Da)
MAR N-Oxide
379
Oxygen on Piperazine N
Oxygen loss (-16 Da) -> 363
Fragmentation Mechanics & Pathway[3][4][5]
In Electrospray Ionization (ESI+), Marbofloxacin forms a stable protonated precursor at m/z 363 . Upon CID, the molecule undergoes two competing pathways: dehydration and oxadiazine ring cleavage.
Mechanistic Logic
Dehydration (-18 Da): The carboxylic acid moiety interacts with the proximal keto group, leading to the loss of water. This yields the stable ion at m/z 345 .
Oxadiazine Ring Cleavage (-43 Da): Unlike standard fluoroquinolones that prioritize
loss, MAR exhibits a characteristic loss of 43 Da (attributed to the or fragment from the oxadiazine bridge). This yields the quantifier ion m/z 320 .
Deep Fragmentation: High collision energies shatter the piperazine ring, leaving the fluoroquinolone core at m/z 245 .
Visualization: Fragmentation Pathway
The following diagram illustrates the specific decay pathway for Marbofloxacin compared to the generic Fluoroquinolone (FQ) pathway.
Figure 1: Comparative fragmentation pathway showing the unique oxadiazine cleavage (m/z 320) of Marbofloxacin versus the standard decarboxylation of Enrofloxacin.
Comparative Performance Data
When validating a method, specificity is paramount. The table below consolidates experimental data distinguishing MAR from its closest interferences.
Table 1: Diagnostic Ion Comparison[3]
Analyte
Precursor (Q1)
Quantifier Ion (Q3)
Qualifier Ion (Q3)
Collision Energy (eV)
Differentiating Factor
Marbofloxacin
363.1
320.1
345.1
25 - 35
m/z 320 is unique to MAR due to oxadiazine.
Enrofloxacin
360.2
316.2
245.1
25 - 30
Mass shift of -3 Da; Loss of 44 Da ().
Ciprofloxacin
332.1
314.1
231.1
20 - 30
Lower mass; Cyclopropyl ring stability.
Desethylene-MAR
337.1
294.1
319.1
30
Metabolite; Loss of ethylene bridge.
Technical Insight:
While many fluoroquinolones share the m/z 245 fragment (the quinolone core), it should never be used as a primary quantifier due to high background noise and lack of specificity. Always prioritize the 363 → 320 transition for Marbofloxacin quantification.
Experimental Protocol: Self-Validating Workflow
To replicate these fragmentation patterns, the following LC-MS/MS protocol is recommended. This workflow includes "Checkpoints" to ensure system performance.
Workflow Visualization
Figure 2: Step-by-step LC-MS/MS workflow for Marbofloxacin analysis.
Step-by-Step Methodology
Sample Preparation (Protein Precipitation):
Extract 200 µL of plasma/homogenate with 800 µL Acetonitrile (ACN) containing 0.1% Formic Acid.
Causality: Acidified ACN ensures the solubility of the zwitterionic fluoroquinolone while precipitating proteins that clog the ESI source.
Checkpoint: Vortex for 60s and centrifuge at 10,000 x g. Supernatant must be clear.
LC Separation:
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 8 minutes.
Note: Marbofloxacin is relatively polar; ensure initial conditions (5% B) are held for 1 min to prevent peak fronting.
MS/MS Parameters (ESI+):
Source Voltage: 3.5 kV.
Desolvation Temp: 400°C (High temp required for efficient ionization of the piperazine ring).
Collision Gas: Argon (Preferred over Nitrogen for more efficient fragmentation of the oxadiazine ring).
MRM Transitions:
Quantifier: 363.1 → 320.1 (CE: 28 eV).
Qualifier: 363.1 → 345.1 (CE: 22 eV).
References
Schneider, M. J., et al. (2011). "Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry." Journal of Liquid Chromatography & Related Technologies.
Ahmad, I., et al. (2018). "Development and Validation of Method for Bio-Quantification of Marbofloxacin in Sheep Plasma by Liquid Chromatography Tandem Mass Spectrometry." Journal of Chromatography & Separation Techniques.
Gros, M., et al. (2013). "Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters... by Solid-Phase Extraction-UPLC-Electrospray MS/MS." MDPI - Water.
Hu, X., et al. (2010). "Determination of marbofloxacin residues in bovine milk by HPLC-MS/MS." Journal of Separation Science.
A Senior Application Scientist's Guide to the Qualification of N,O-Desmethylene O1-Ethyl Marbofloxacin as a Pharmaceutical Reference Standard
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for identification, purity control, and...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for identification, purity control, and potency determination of active pharmaceutical ingredients (APIs) and their associated impurities.[1][2] Marbofloxacin, a third-generation fluoroquinolone antibiotic used in veterinary medicine, is no exception.[3][4] Its impurity profile must be rigorously controlled to ensure safety and efficacy.[5]
This guide provides an in-depth, objective comparison of the qualification process for an in-house secondary reference standard of N,O-Desmethylene O1-Ethyl Marbofloxacin , a known impurity of Marbofloxacin[6][7], against established pharmacopeial or primary standards. We will delve into the causality behind experimental choices, present detailed protocols, and provide the supporting data necessary to establish a trustworthy, self-validating system for reference standard management.
The Foundational Role of a Qualified Reference Standard
A reference standard is a highly purified and well-characterized compound that serves as a benchmark in analytical testing.[8] For novel chemical entities, reference standards are often not available from compendial sources like the U.S. Pharmacopeia (USP), making it the sponsor's responsibility to synthesize and characterize these materials.[1] N,O-Desmethylene O1-Ethyl Marbofloxacin, an impurity that can arise during synthesis or degradation, must be accurately identified and quantified.[5][9] A qualified reference standard for this specific impurity is therefore not a luxury, but a regulatory necessity for:
Peak Identification: Confirming the identity of the impurity peak in the Marbofloxacin chromatographic profile.
Method Validation: Establishing specificity, linearity, and accuracy for the analytical method used to quantify the impurity.
Quality Control: Ensuring batch-to-batch consistency and stability of the drug substance.[10]
Our approach to qualification is a multi-faceted process designed to build a comprehensive and self-validating data package. It rests on three pillars: unambiguous identity confirmation, high-precision purity assessment, and accurate potency assignment.
Figure 1: Overall workflow for reference standard qualification.
Part I: Unambiguous Identity Confirmation
The first and most critical step is to confirm that the candidate material is, in fact, N,O-Desmethylene O1-Ethyl Marbofloxacin. We employ orthogonal analytical techniques—those that rely on different physical principles—to provide irrefutable evidence of the chemical structure.
Mass Spectrometry (MS)
Causality: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion. This allows for the determination of the elemental formula, which is a powerful first confirmation of identity. The fragmentation pattern (MS/MS) offers a "fingerprint" of the molecule's structure, revealing how it breaks apart, which must be consistent with the proposed structure of N,O-Desmethylene O1-Ethyl Marbofloxacin.
Experimental Protocol: LC-MS/MS Analysis
System: A high-resolution mass spectrometer coupled with a UHPLC system.
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
Ionization: Electrospray Ionization (ESI) in positive mode.
Analysis: Acquire full scan MS from m/z 100-1000 and data-dependent MS/MS on the most abundant ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While MS provides the formula, NMR elucidates the specific arrangement and connectivity of atoms. ¹H NMR shows the number and type of protons, while ¹³C NMR shows the carbon skeleton. 2D NMR techniques (like COSY and HSQC) are essential to piece together the complete structural puzzle, confirming the exact placement of the ethyl group and the absence of the methylene bridge present in the parent Marbofloxacin. This level of structural detail is considered definitive proof of identity.[11]
Experimental Protocol: ¹H and ¹³C NMR
System: 500 MHz NMR Spectrometer.
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
Sample Preparation: Dissolve approximately 5-10 mg of the standard in 0.7 mL of solvent.
Experiments: Acquire ¹H, ¹³C, and 2D-COSY spectra at 25°C.
Data Analysis: Assign all proton and carbon signals and verify that the chemical shifts and coupling constants are consistent with the structure of N,O-Desmethylene O1-Ethyl Marbofloxacin.
Technique
Parameter
Expected Result for N,O-Desmethylene O1-Ethyl Marbofloxacin
Presence of ethyl group signals (triplet & quartet), specific aromatic and piperazine signals.
Spectra must be superimposable
¹³C NMR
Carbon Count
18 distinct carbon signals.
Spectra must be superimposable
Table 1: Comparison of identity confirmation data for a newly qualified standard versus a primary standard.
Part II: Comprehensive Purity Assessment
Purity is not a single value but a composite of multiple assessments. The goal is to identify and quantify all extraneous substances, whether they are structurally related impurities, residual solvents, water, or non-combustible inorganic material.[8]
Chromatographic Purity by HPLC-UV
Causality: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of purity analysis.[12] The method must be capable of separating the main compound from all potential impurities, including process-related substances and degradation products.[9] By using a photodiode array (PDA) detector, we can also perform peak purity analysis to ensure the main peak is not co-eluting with any hidden impurities.
Analysis: Calculate purity by area normalization, reporting any impurity greater than 0.05%.
Residual Solvents by GC-HS
Causality: Organic solvents used during synthesis and purification can remain in the final material.[8] Gas Chromatography with Headspace sampling (GC-HS) is the standard technique for this analysis due to its high sensitivity for volatile organic compounds. The levels must be below the limits defined by ICH Q3C guidelines.
Water Content by Karl Fischer Titration
Causality: Water can be present as moisture absorbed from the atmosphere. Coulometric Karl Fischer titration is a highly specific and accurate method for determining water content, which is crucial for the final potency calculation.
Residue on Ignition (ROI) / Sulfated Ash
Causality: This test quantifies the amount of inorganic impurities present in the material.[13] The sample is combusted, and the weight of the remaining residue is measured. This accounts for any non-combustible materials that would not be detected by chromatographic methods.
Part III: Accurate Potency Assignment via Mass Balance
For a quantitative reference standard, a precise potency value must be assigned. The most widely accepted and robust method is the mass balance approach .[14]
Causality: The mass balance principle assumes that the material is composed of the main compound and various impurities. By independently measuring all impurities (chromatographic, water, residual solvents, inorganic), the purity of the main component can be calculated by subtracting the sum of these impurities from 100%.[15] This provides a more accurate value than a single comparative assay and creates a self-validating system where the sum of all parts must equal the whole.
Mass Balance Calculation:
Potency (%) = (100% - % Chromatographic Impurities) x [(100% - % Water - % Residual Solvents - % ROI) / 100][16]
Figure 2: The Mass Balance approach for potency assignment.
Parameter
In-House Qualified Standard (Typical Data)
Commercial Primary Standard (Typical Specification)
Rationale & Significance
Identity
Confirmed by HRMS, ¹H & ¹³C NMR
Confirmed by orthogonal methods
Unambiguous structural proof is non-negotiable.
Chromatographic Purity (HPLC)
≥ 99.5%
≥ 99.5%
Ensures minimal interference from related substances.
Water Content (Karl Fischer)
≤ 0.5%
≤ 0.5%
Water content directly impacts the assigned potency.
Residual Solvents (GC-HS)
< 0.1% total
Meets ICH Q3C limits
Ensures safety and accurate potency assignment.
Residue on Ignition
≤ 0.1%
≤ 0.1%
Accounts for non-volatile inorganic impurities.
Assigned Potency (Mass Balance)
99.0% (As-is basis)
Report of Analysis provides a precise value (e.g., 99.2%)
The final, certified value used for quantitative calculations.
Retest Period
12 Months (initially)
12-24 Months
Established based on stability data to ensure continued fitness for use.[11]
Table 2: Objective comparison of a newly qualified in-house standard against a typical primary standard.
Conclusion: Establishing Trust and Ensuring Compliance
The qualification of a reference standard for an impurity like N,O-Desmethylene O1-Ethyl Marbofloxacin is a rigorous, multi-step process that demands scientific diligence. By employing a battery of orthogonal analytical techniques and adhering to the mass balance approach for potency assignment, we create a self-validating and trustworthy data package.
This guide demonstrates that a properly qualified in-house secondary standard can be demonstrably equivalent in quality and reliability to a commercial primary standard. The key is a robust qualification program built on sound scientific principles and meticulous documentation. This ensures not only the accuracy of your analytical results but also full compliance with global regulatory expectations.[17] Proper management, including defined storage conditions and periodic re-testing, is crucial to maintain the qualified status of the standard throughout its lifecycle.[1][18]
References
Veeprho. Marbofloxacin Impurities and Related Compound. Available from: [Link]
MRIGlobal. (2024, January 29). Four Keys to Reference Standard Management. Available from: [Link]
AOAC INTERNATIONAL. (2021, October 30). An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes. Available from: [Link]
PharmaRegulatory.in. (2025, December 19). Pharmacopeial Reference Standards: Equivalence and Qualification. Available from: [Link]
SIELC Technologies. Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. Available from: [Link]
PubMed. (2022, March 15). An Overview of Analytical Methods for the Quantification of Marbofloxacin in Pharmaceutical, Biological, and Food Matrixes. Available from: [Link]
EAG Laboratories. (2017, November 13). The ABC's of Reference Standard Management. Available from: [Link]
International Journal of Advanced Research in Science, Communication and Technology. (2023, June 15). Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. Available from: [Link]
ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Available from: [Link]
Journal of Food and Drug Analysis. Simultaneous determination of eleven quinolones antibacterial residues in marine products and animal tissues by liquid chromatography with fluorescence detection. Available from: [Link]
USP. <11> USP REFERENCE STANDARDS. Available from: [Link]
PubChem. Marbofloxacin Impurity D. Available from: [Link]
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Available from: [Link]
Eurofins. The ABC's of Reference Standard Management. Available from: [Link]
Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Available from: [Link]
PMC. (2023, March 22). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. Available from: [Link]
PubMed. (2019, February 15). A rapid and reliable assay to determine flumequine, marbofloxacin, difloxacin, and sarafloxacin in commonly consumed meat by micellar liquid chromatography. Available from: [Link]
MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry. Available from: [Link]
ResearchGate. (2018, January 10). (PDF) Certification of Reference Standards in Pharmacy: Mass Balance Method. Available from: [Link]
ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity. Available from: [Link]
Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Available from: [Link]
US Pharmacopeia (USP). (2023, March 22). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. Available from: [Link]
CASSS. Table 10: Reference Standards: Common Practices and Challenges. Available from: [Link]
Pharmaffiliates. CAS No : 2249835-04-7 | Product Name : Marbofloxacin - Impurity E (Freebase). Available from: [Link]
University of Hertfordshire. (2025, September 16). Marbofloxacin. Available from: [Link]
A Guide to Inter-laboratory Comparison of Marbofloxacin Impurity Testing
For: Researchers, scientists, and drug development professionals Introduction Marbofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity, widely used in veterinary medicine.[1] Like...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals
Introduction
Marbofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity, widely used in veterinary medicine.[1] Like any active pharmaceutical ingredient (API), its purity is a critical quality attribute that directly impacts its safety and efficacy.[2][3] Impurities can arise from the manufacturing process, degradation during storage, or exposure to light and humidity.[4] These impurities, even at trace levels, can have unintended pharmacological or toxicological effects. Therefore, robust and reliable analytical methods for impurity profiling are paramount.
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) of Marbofloxacin impurity testing. The goal of an ILC is to assess the reproducibility and reliability of an analytical method when performed by different laboratories.[5] This is a crucial step in method validation and ensures consistent quality control across different manufacturing sites or testing facilities. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer insights into data interpretation, all grounded in established scientific principles and regulatory expectations.
The Importance of Impurity Profiling and Inter-laboratory Comparison
Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in new drug substances and products (e.g., ICH Q3A, Q3B).[2][6][7][8] These guidelines set thresholds for reporting, identification, and qualification of impurities.[7]
An inter-laboratory comparison serves several critical purposes:
Method Validation: It provides the ultimate test of a method's robustness and transferability.
Quality Assurance: It ensures that different laboratories in a supply chain can achieve comparable results.
Proficiency Testing: It can be used to evaluate the performance of individual laboratories.
Regulatory Confidence: It provides a higher degree of assurance to regulatory agencies about the reliability of the analytical data.
Understanding Marbofloxacin Impurities
Impurities in Marbofloxacin can be broadly categorized as:
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route.[4]
Degradation Products: Marbofloxacin is susceptible to degradation, particularly through photodegradation and hydrolysis.[4][9][10]
Residual Solvents: Solvents used in the manufacturing process that are not completely removed.[2][4]
Commonly known impurities of Marbofloxacin include Marbofloxacin EP Impurity A, B, C, D, and E.[11] A well-designed analytical method should be capable of separating and quantifying these and other potential impurities.
The Analytical Approach: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common and effective technique for the analysis of Marbofloxacin and its impurities.[1][12] This is due to its high resolving power, sensitivity, and reproducibility. A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of all components.
Experimental Workflow for Inter-laboratory Comparison
The following diagram illustrates the overall workflow for the inter-laboratory comparison of Marbofloxacin impurity testing.
Caption: Workflow for the Inter-laboratory Comparison Study.
Detailed Experimental Protocols
Preparation of Inter-laboratory Comparison Samples
Rationale: The homogeneity and stability of the samples are critical for a successful ILC. All participating laboratories must receive identical materials to ensure that any observed variability is due to the analytical procedure and not the samples themselves.
Procedure:
Material Sourcing: Obtain a single, homogeneous batch of Marbofloxacin drug substance.
Forced Degradation: To ensure the method's stability-indicating nature, generate degradation products by subjecting the Marbofloxacin to stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress).
Sample Preparation:
Sample A (Unstressed Marbofloxacin): A well-characterized, high-purity Marbofloxacin sample.
Sample B (Stressed Marbofloxacin): A sample of Marbofloxacin that has been subjected to forced degradation to contain a representative profile of impurities.
Sample C (Spiked Sample): A sample of high-purity Marbofloxacin spiked with known amounts of key impurity reference standards.
Homogenization and Packaging: Thoroughly homogenize each sample batch. Aliquot the samples into appropriately labeled, sealed, and light-protected containers.
Homogeneity and Stability Testing: Before distribution, analyze a statistically relevant number of randomly selected samples to confirm their homogeneity and stability under the planned storage and shipping conditions.
HPLC Method for Marbofloxacin Impurity Profiling
Rationale: The chosen HPLC method must be demonstrated to be specific, accurate, precise, linear, and sensitive for the intended purpose.[13][14] This method should be fully validated in the originating laboratory before being transferred to the participating laboratories.
Example HPLC Method:
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
Acetonitrile
Gradient
Time (min)
0
20
25
30
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
290 nm
Injection Volume
10 µL
System Suitability Test (SST):
Rationale: SST is performed before each analytical run to ensure the chromatographic system is performing adequately.
Procedure:
Prepare a system suitability solution containing Marbofloxacin and known impurities.
Inject the SST solution six replicate times.
Calculate the following parameters:
Tailing Factor (T): Should be ≤ 2.0 for the Marbofloxacin peak.
Theoretical Plates (N): Should be ≥ 2000 for the Marbofloxacin peak.
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for the Marbofloxacin peak.
Resolution (Rs): Should be ≥ 1.5 between Marbofloxacin and the closest eluting impurity.
Sample Analysis Protocol for Participating Laboratories
Rationale: A detailed and unambiguous protocol is essential to minimize procedural variations between laboratories.
Procedure:
Sample Receipt and Storage: Upon receipt, visually inspect the samples for any damage. Store the samples as per the instructions provided (e.g., protected from light at 2-8 °C).
Standard and Sample Preparation:
Standard Solution: Accurately weigh and dissolve Marbofloxacin reference standard in the diluent to a final concentration of 0.5 mg/mL.
Sample Solution: Accurately weigh and dissolve each ILC sample in the diluent to a final concentration of 0.5 mg/mL.
Chromatographic Analysis:
Equilibrate the HPLC system with the mobile phase.
Perform the System Suitability Test.
Inject the diluent (as a blank), followed by the standard solution, and then the sample solutions in duplicate.
Data Processing and Calculation:
Integrate all peaks in the chromatograms.
Calculate the percentage of each impurity using the following formula (assuming the response factor of the impurity is the same as Marbofloxacin):
% Impurity = (Areaimpurity / Areatotal) x 100
Where Areatotal is the sum of the areas of all peaks.
Data Analysis and Interpretation
Rationale: Statistical analysis of the data from all participating laboratories is necessary to objectively assess the method's performance and identify any systematic or random errors.
Example Data Summary
The following table presents a hypothetical summary of results for a single impurity (Impurity X) in Sample C from three participating laboratories.
Laboratory
Impurity X (%) - Rep 1
Impurity X (%) - Rep 2
Mean (%)
Standard Deviation
Lab 1
0.25
0.26
0.255
0.007
Lab 2
0.24
0.25
0.245
0.007
Lab 3
0.27
0.28
0.275
0.007
Overall Mean
0.258
Repeatability SD (sr)
0.007
Reproducibility SD (sR)
0.015
Statistical Evaluation
Repeatability (Intra-laboratory precision): The precision of the method within a single laboratory.
Reproducibility (Inter-laboratory precision): The precision of the method between different laboratories. This is a key indicator of the method's robustness.
Accuracy: For the spiked sample (Sample C), the overall mean result can be compared to the known spiked concentration to determine the method's accuracy.
The following diagram illustrates the relationship between the key performance indicators in an inter-laboratory study.
Caption: Evaluation of Method Performance from ILC Data.
Conclusion
A successful inter-laboratory comparison provides strong evidence that an analytical method for Marbofloxacin impurity testing is robust, reliable, and transferable. This guide has outlined the critical steps, from planning and sample preparation to detailed analytical protocols and data interpretation. By adhering to these principles of scientific integrity and logical design, researchers and drug development professionals can ensure the quality and consistency of their analytical data, ultimately contributing to the safety and efficacy of the final drug product.
References
Marbofloxacin Impurities and Related Compound. Veeprho. [Link]
Analysis of Antibiotic Marbofloxacin and Related Impurities in Mixed-Mode Chromatography. SIELC. [Link]
Pharmaceutical Impurity Testing: Methods, Guidelines & Regulatory Compliance in Drug Manufacturing. WebofPharma. [Link]
Photochemical degradation of marbofloxacin and enrofloxacin in natural waters. PubMed. [Link]
Analytical Method Development and Validation in Pharmaceuticals. Technology Networks. [Link]
How Analytical Method Validation Ensures Product Quality. Pharmsky. [Link]
Photochemical Degradation of Marbofloxacin and Enrofloxacin in Natural Waters | Request PDF. ResearchGate. [Link]
Quality: impurities. European Medicines Agency (EMA). [Link]
Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. [Link]
FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. ECA Academy. [Link]
Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. Pharmaffiliates. [Link]
Method Development and Stability Indicating Studies of Marbofloxacin a Promising Antibiotic for Veterinary Use. International Journal of Advanced Research in Science, Communication and Technology. [Link]
Method for preparing ultrapure marbofloxacin through purification.
Development and Validation of HPLC Assay Method for Marbofloxacin Determination in Veterinary Chewable Tablets. Semantic Scholar. [Link]
Determination of marbofloxacin residues in Rabbit Tissues by HPLC. CABI Digital Library. [Link]
Determination of marbofloxacin in plasma and synovial fluid by ultrafiltration followed by HPLC–MS/MS. Ovid. [Link]
Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk. ResearchGate. [Link]
Rapid HPLC determination of ciprofloxacin, ofloxacin, and marbofloxacin alone or in a mixture. ResearchGate. [Link]
Validation and interlaboratory comparison of anticoagulant rodenticide analysis in animal livers using ultra-performance liquid chromatography–mass spectrometry. PMC. [Link]
Guidance for Industry - IMPURITIES IN NEW VETERINARY DRUG SUBSTANCES (Revision) VICH GL10(R). FDA. [Link]
The Analysis of Veterinary Drug Residues in Animal Muscle Tissue Using Multi-Residue Screening Based Upon Liquid Chromatography. Waters. [Link]
A Review of Veterinary Drug Residue Detection: Recent Advancements, Challenges, and Future Directions. MDPI. [Link]
Comparative IR Spectroscopy Guide: N,O-Desmethylene O1-Ethyl Marbofloxacin vs. Marbofloxacin
Here is the comprehensive Comparative Guide for the IR spectrum interpretation of N,O-Desmethylene O1-Ethyl Marbofloxacin. [1] Executive Summary & Structural Basis[1][2] In the impurity profiling of Marbofloxacin (a thir...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the comprehensive Comparative Guide for the IR spectrum interpretation of N,O-Desmethylene O1-Ethyl Marbofloxacin.
[1]
Executive Summary & Structural Basis[1][2]
In the impurity profiling of Marbofloxacin (a third-generation fluoroquinolone), the compound N,O-Desmethylene O1-Ethyl Marbofloxacin (often categorized as Impurity E or a related process impurity) represents a critical degradation or synthetic byproduct.[1]
Its detection is mandatory under ICH Q3A/B guidelines. Unlike Marbofloxacin, which possesses a rigid, fused oxadiazine ring system, this impurity is characterized by a ring-opening event followed by ethylation.[1]
Structural Transition Analysis
The definitive spectral differences arise from two specific chemical changes:[2]
"Desmethylene": Loss of the methylene (-CH₂-) bridge that forms the third ring in Marbofloxacin.[1]
"O1-Ethyl": Formation of an ethoxy ether (-O-CH₂-CH₃) at the C8 position and the liberation of a secondary amine/hydrazine moiety at the N1 position.[1]
Figure 1: Structural evolution from Marbofloxacin to its Desmethylene O-Ethyl impurity, highlighting the functional groups responsible for IR spectral shifts.[1]
Experimental Protocol: ATR-FTIR
To ensure reproducible spectral data for this specific impurity comparison, the following self-validating protocol is recommended. While KBr pellets offer high resolution, Attenuated Total Reflectance (ATR) is preferred for impurity isolation workflows due to minimal sample requirement.[1]
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).
Accumulations: 32 scans (Routine) or 64 scans (High S/N ratio).
Sample Preparation & Validation Workflow
Figure 2: Step-by-step ATR-FTIR acquisition workflow ensuring data integrity.
Detailed Spectral Interpretation
The identification of N,O-Desmethylene O1-Ethyl Marbofloxacin relies on detecting the loss of cyclic ether features and the appearance of ethyl and secondary amine bands.
Region 1: The High-Frequency Shift (3400–2800 cm⁻¹)[1]
Marbofloxacin: The spectrum is dominated by the broad O-H stretch of the carboxylic acid. The nitrogen in the oxadiazine ring is tertiary, showing no N-H stretch.
Impurity: Look for a new, sharper shoulder or peak around 3350 cm⁻¹ .[1] This corresponds to the N-H stretching vibration resulting from the rupture of the N-C bridge. Additionally, the aliphatic C-H region (just below 3000 cm⁻¹) will show increased complexity and intensity due to the extra -CH₂- and -CH₃ protons from the O-Ethyl group.[1]
Region 2: The Fingerprint & Ether Region (1300–1000 cm⁻¹)[1]
Marbofloxacin: Shows characteristic bands of the fused oxadiazine ring.
Impurity: The "Desmethylene" nature means the specific ring-breathing modes of the oxadiazine are lost.[1] Instead, strong bands characteristic of an aromatic ethyl ether (Ar-O-Et) will appear.[1] Look for the asymmetric C-O-C stretch, typically strong, in the 1250–1200 cm⁻¹ range.
Analytical Decision Tree
Use this logic flow to confirm the impurity identity versus the parent molecule.
Figure 3: Logic flow for distinguishing Marbofloxacin from its Desmethylene O-Ethyl impurity.
Alternative Techniques & Validation
While IR provides a "fingerprint," it should be part of an orthogonal testing strategy.
LC-MS (Liquid Chromatography-Mass Spectrometry):
Role: Definitive molecular weight confirmation.
Expectation: Marbofloxacin (MW ~362) vs. Impurity (Check for mass shift corresponding to +Ethyl and -Methylene).[1] The impurity is often referred to as Impurity E with specific m/z transitions.
NMR (Nuclear Magnetic Resonance):
Role: Structural proof.
Expectation: ¹H-NMR will show the disappearance of the diastereotopic methylene protons of the bridge and the appearance of a classic ethyl quartet and triplet pattern (for the O-CH₂CH₃ group).[1]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53722968, Marbofloxacin Impurity D (Related Desmethylene Structure).[1] Retrieved February 22, 2026 from [Link][1]
Sahoo, S., et al. (2011). FTIR and XRD Investigations of Some Fluoroquinolones. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 165-170.[1][3] (Provides baseline fluoroquinolone spectral data). [Link]
Pharmaffiliates (2026). Marbofloxacin - Impurity E (N,O-Desmethylene O1-Ethyl Marbofloxacin) Reference Standard.[1] Retrieved February 22, 2026 from [Link][1]
Shen, J., et al. (2012). Crystal structure of Marbofloxacin.[4][5] Acta Crystallographica Section E. (Defines the parent oxadiazine ring structure).[1] [Link]